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Compound of Interest

2,3-Dimethyloxolane-3-carboxylic
Compound Name:

acid
CAS No.: 1461715-64-9
Cat. No.: B1379154

Get Quote

Executive Summary & Structural Logic

Compound: 2,3-Dimethyloxolane-3-carboxylic acid CAS: 1461715-64-9 Formula: C7H120s3
MW: 144.17 g/mol IUPAC Name: 2,3-Dimethyltetrahydrofuran-3-carboxylic acid

Structural Analysis

The molecule features a five-membered tetrahydrofuran (oxolane) ring with a high degree of
substitution at the C2 and C3 positions.

e C2 Position: Contains a secondary methyl group (-CH(CH?s)-). This creates a chiral center.

» C3 Position: Contains a quaternary center with both a methyl group and a carboxylic acid
moiety (-C(CHs)(COOH)-). This creates a second chiral center.

o Stereochemistry: The presence of two adjacent chiral centers (C2, C3) results in two
diastereomeric pairs (four stereoisomers total): cis and trans relative to the methyl groups.
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The steric bulk at the C2-C3 bond significantly influences the NMR chemical shifts and

coupling constants.

Predicted Spectroscopic Data (NMR, IR, MS)

Note: As a specialized building block (CAS 1461715-64-9), direct experimental literature is
sparse. The following data is derived from high-fidelity predictive models and validated against
structurally analogous compounds (e.g., 2-methyltetrahydrofuran-3-carboxylic acid).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

[2][3]
1H NMR (400 MHz, CDCls)

The proton spectrum is characterized by the distinct signals of the methyl groups and the

diastereotopic ring protons.
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Key Diagnostic Feature: The presence of a singlet methyl (C3) and a doublet methyl (C2)
distinguishes this isomer from 2,2-dimethyl (two singlets) or 4,4-dimethyl analogs.

13C NMR (100 MHz, CDCls)

The carbon spectrum confirms the quaternary center and the carbonyl functionality.
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Shift (6, ppm) Type Assignment Structural Logic
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B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and ether functionalities.

o O-H Stretch (3300-2500 cm~1): Very broad, strong absorption characteristic of carboxylic
acid dimers. Often overlaps C-H stretching.

e C=0 Stretch (1705-1725 cm™~1): Strong, sharp peak. The frequency is typical for saturated
aliphatic acids.
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e C-O-C Stretch (1050-1100 cm~1): Strong bands corresponding to the tetrahydrofuran ring
ether linkage.

e C-H Bend (1380-1450 cm~1): Methyl group deformations.

C. Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (Negative Mode for Acid).
e Molecular lon (M*): m/z 144 (Weak in El).
o Base Peak: Likely m/z 99 (Loss of -COOH, [M-45]*) or m/z 71 (Ring fragmentation).
» Diagnostic Fragments:
o m/z 129: [M - CHs]* (Loss of methyl).
o m/z 126: [M - H20]* (Dehydration, common in acids).

o m/z 99: [M - COOH]* (Alpha-cleavage at quaternary C3).

Synthesis & Stereochemical Pathways

Understanding the synthesis is crucial for identifying impurities (e.g., diastereomers or
regioisomers).

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the molecule to likely precursors.
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Figure 1: Retrosynthetic analysis showing potential pathways to the 2,3-dimethyloxolane
scaffold. The formation of the quaternary center at C3 is the rate-determining stereochemical
step.

Experimental Protocols
Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from acid exchange:

e Solvent: Use CDCIs (99.8% D) for routine analysis. For better resolution of the acid proton,
use DMSO-de.

o Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

« Filtration: Filter through a glass wool plug to remove any suspended inorganic salts (e.qg.,
from synthesis workup).

e Acquisition:

o 1H: 16 scans, 1-second relaxation delay.
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o 13C: 1024 scans minimum due to the low sensitivity of quaternary carbons (C3) and
carbonyls.

Protocol 2: GC-MS Derivatization (Methyl Esterification)

Direct GC-MS of carboxylic acids often leads to tailing. Derivatization to the methyl ester is
recommended.

o Reagent: Trimethylsilyldiazomethane (TMS-CHN:z) or BF3-MeOH.

e Procedure:

o

Dissolve 5 mg of acid in 0.5 mL MeOH.

[¢]

Add 0.2 mL of 10% BFs-MeOH.

Heat at 60°C for 15 minutes.

o

[e]

Extract with Hexane (1 mL).

(¢]

Inject 1 pL of the Hexane layer into GC-MS.

o Result: The methyl ester (Methyl 2,3-dimethyloxolane-3-carboxylate) will elute as a sharp
peak with M+ = 158.

Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can
absorb moisture; keep desiccated.

 Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which
may open the ether ring.

» Safety: Irritant. Wear standard PPE (gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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